molecular formula C9H12ClFSi B2792646 (3-Chloro-4-fluorophenyl)trimethylsilane CAS No. 845823-20-3

(3-Chloro-4-fluorophenyl)trimethylsilane

Cat. No.: B2792646
CAS No.: 845823-20-3
M. Wt: 202.73
InChI Key: QBNIJEZDMXZJKZ-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)trimethylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzene ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-fluorophenyl)trimethylsilane typically involves the introduction of the trimethylsilyl group to a benzene ring already substituted with chlorine and fluorine. One common method involves the reaction of 3-chloro-4-fluorobenzene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4-fluorophenyl)trimethylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the trimethylsilyl group.

    Coupling Reactions: The trimethylsilyl group can be used as a protecting group in coupling reactions, such as the Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(3-Chloro-4-fluorophenyl)trimethylsilane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. The trimethylsilyl group serves as a protecting group for sensitive functional groups during multi-step syntheses.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals, where the trimethylsilyl group can enhance the stability and bioavailability of active compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorophenyl)trimethylsilane in chemical reactions involves the stabilization of reactive intermediates by the trimethylsilyl group. This group can act as a protecting group, preventing unwanted side reactions and facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

  • 1-(Trimethylsilyl)-4-chlorobenzene
  • 1-(Trimethylsilyl)-3-fluorobenzene
  • 1-(Trimethylsilyl)-2-chloro-4-fluorobenzene

Comparison: (3-Chloro-4-fluorophenyl)trimethylsilane is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in terms of stability and reactivity in certain synthetic routes.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClFSi/c1-12(2,3)7-4-5-9(11)8(10)6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNIJEZDMXZJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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